Phenyl 3-phenylisoxazol-5-ylcarbamate
Description
Phenyl 3-phenylisoxazol-5-ylcarbamate is a heterocyclic carbamate derivative featuring an isoxazole core substituted with a phenyl group at position 3 and a carbamate group at position 3. This compound is of interest in medicinal chemistry due to its structural hybridity, which may confer bioactivity against microbial or enzymatic targets.
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
phenyl N-(3-phenyl-1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C16H12N2O3/c19-16(20-13-9-5-2-6-10-13)17-15-11-14(18-21-15)12-7-3-1-4-8-12/h1-11H,(H,17,19) |
InChI Key |
SFVDREXGECGTJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and heterocyclic core significantly influence melting points, solubility, and spectral characteristics.
Table 1: Substituent Impact on Key Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 4f) increase melting points by enhancing intermolecular dipole interactions .
- Bulkier substituents (e.g., diphenylhexane in ) reduce solubility in polar solvents but may improve lipid membrane permeability .
- Isoxazole vs. Thiazole: The oxygen in isoxazole (vs.
Spectral and Structural Analysis
NMR Spectroscopy
- Target Compound : Expected aromatic proton signals (δ 6.5–8.5 ppm) for the phenyl and isoxazole protons. The carbamate NH proton may appear as a broad singlet near δ 5.2 ppm, similar to semicarbazone derivatives .
- Semicarbazones (): Distinct downfield shifts for imine protons (δ 8.1–8.3 ppm) and NOESY correlations to confirm stereochemistry .
- Thiazolylcarbamates () : Complex splitting patterns due to multiple chiral centers and bulky substituents (e.g., δ 4.5–5.5 ppm for carbamate linkages) .
Mass Spectrometry
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